molecular formula C13H12N4O2S B11711632 N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide

N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide

Cat. No.: B11711632
M. Wt: 288.33 g/mol
InChI Key: KXQPLUGZUVIEJS-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({N’-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide is a complex organic compound that features both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide typically involves the reaction of pyridine-3-carboxaldehyde with hydrazinecarboxamide to form a hydrazone intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-({N’-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide
  • N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide

Uniqueness

N-({N’-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H12N4O2S/c18-12(9-15-13(19)11-4-2-6-20-11)17-16-8-10-3-1-5-14-7-10/h1-8H,9H2,(H,15,19)(H,17,18)/b16-8+

InChI Key

KXQPLUGZUVIEJS-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)CNC(=O)C2=CC=CS2

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)CNC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.